molecular formula C18H20O3 B6191676 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate CAS No. 2514856-06-3

3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate

Cat. No.: B6191676
CAS No.: 2514856-06-3
M. Wt: 284.3 g/mol
InChI Key: STMWQZRVSXBBEM-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-5-methylphenyl)-3-phenylpropyl acetate is an organic compound that belongs to the class of phenylpropyl esters This compound is characterized by the presence of a hydroxy group, a methyl group, and a phenyl group attached to a propyl acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate can be achieved through several synthetic routes. One common method involves the esterification of 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-5-methylphenyl)-3-phenylpropyl acetate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as alkoxides and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or amines.

Scientific Research Applications

3-(2-Hydroxy-5-methylphenyl)-3-phenylpropyl acetate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzazolyl-2-hydroxy-5-methylphenyl methyl acetate
  • 3-Benzoxazolyl-2-hydroxy-5-methylphenyl methyl acetate

Uniqueness

3-(2-Hydroxy-5-methylphenyl)-3-phenylpropyl acetate is unique due to its specific structural features, including the presence of both hydroxy and phenyl groups, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

2514856-06-3

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

[3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl] acetate

InChI

InChI=1S/C18H20O3/c1-13-8-9-18(20)17(12-13)16(10-11-21-14(2)19)15-6-4-3-5-7-15/h3-9,12,16,20H,10-11H2,1-2H3

InChI Key

STMWQZRVSXBBEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CCOC(=O)C)C2=CC=CC=C2

Purity

0

Origin of Product

United States

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